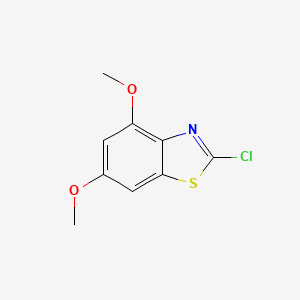

2-Chloro-4,6-dimethoxy-1,3-benzothiazole

Overview

Description

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a stable, yet highly reactive, peptide coupling agent . It is reported as a useful coupling reagent for the purification of peptides . It is used in the synthesis of 4- (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran .

Synthesis Analysis

The synthesis of benzothiazole compounds related to green chemistry involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A ratio of 1:1:6:3 of 2-aminothiophenol/aromatic aldehyde/H2O2/HCl was found to be optimum for the coupling . Both aldehydes bearing electron-donating substituents and electron-withdrawing substituents could be used to obtain the desired benzothiazoles in excellent yields by this method .Molecular Structure Analysis

The structure of 2-Chloro-4,6-dimethoxy-1,3,5-triazine involves a benzene ring fused to a thiazole ring . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .Chemical Reactions Analysis

The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids . Its precursor, 2-chloro-4,6,-dimethoxy-1,3,5-triazine (CDMT), has also been used for amide coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4,6-dimethoxy-1,3,5-triazine include a melting point of 71-74 °C (lit.) . It is a solid form and is insoluble in water .Scientific Research Applications

Synthesis and Derivatives

- Benzothiazoles, including derivatives similar to 2-Chloro-4,6-dimethoxy-1,3-benzothiazole, have been utilized in the synthesis of various compounds. These include pyrrole, indolylidene, pyrazoles, mercaptotriazole, oxadiazole, triazole, and oxothiazolidine derivatives, which were analyzed for antimicrobial activity (Abbas et al., 2014).

- The compound has also been used in the synthesis of benzofuran and benzoxazole derivatives for the development of fluorescent probes. The derivatives exhibited significant fluorescence in solution, indicating potential applications in bioimaging or chemical sensing (Bodke et al., 2013).

Antimicrobial Activity

- Benzothiazole derivatives, including structures related to this compound, have shown promising antimicrobial properties. This was evident in studies where these derivatives were synthesized and tested against various microbial strains (Ibrahim et al., 2022).

Anti-inflammatory and Antinociceptive Activities

- A series of derivatives bearing a benzothiazole ring system, similar in structure to this compound, were prepared and evaluated for their anti-inflammatory and antinociceptive activities. Several of these derivatives showed promising results in this regard (Abbas et al., 2015).

Applications in Corrosion Inhibition

- Benzothiazole derivatives have been studied for their effectiveness in inhibiting corrosion, particularly on carbon steel. These studies involve both experimental and theoretical approaches to understand the mechanisms of action (Hu et al., 2016).

Potential for Antitumor Agents

- Benzothiazole compounds, including those structurally related to this compound, have been identified as potent and selective antitumor agents. These compounds have shown significant activity against various cancer cell lines, highlighting their potential in cancer therapy (Bradshaw et al., 2001).

Environmental and Biological Monitoring

- Studies have been conducted to understand the environmental distribution and human exposure to benzothiazoles. These studies involve the development of methods for detecting these compounds in biological samples like human urine, indicating their widespread presence and potential impact on human health (Asimakopoulos et al., 2013).

Mechanism of Action

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They render an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

IUPAC Name |

2-chloro-4,6-dimethoxy-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-12-5-3-6(13-2)8-7(4-5)14-9(10)11-8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPKOCNNXGCCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)SC(=N2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)

![6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B3074818.png)